5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one
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Overview
Description
5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2-bromoethyl methyl ether in the presence of a base, followed by cyclization with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or pyrimidine rings.
Substitution: Halogen substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine
- pyrazolo[3,4-d]pyrimidine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9ClN4O2S |
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Molecular Weight |
260.70 g/mol |
IUPAC Name |
5-amino-7-chloro-3-(2-methoxyethyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H9ClN4O2S/c1-15-3-2-13-6-4(16-8(13)14)5(9)11-7(10)12-6/h2-3H2,1H3,(H2,10,11,12) |
InChI Key |
CXWPYMJTKCFULL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=NC(=N2)N)Cl)SC1=O |
Origin of Product |
United States |
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